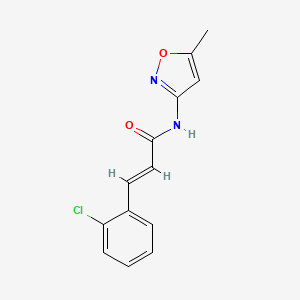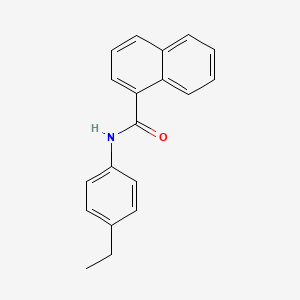
N-(2-chlorobenzyl)-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been extensively studied for its potential use in treating anxiety disorders. It was first developed in the 1960s and has since been used in several countries, including France, Russia, and India. The drug has shown promising results in clinical trials, and its unique mechanism of action has made it an attractive candidate for further research.
作用机制
N-(2-chlorobenzyl)-2-ethylbutanamide works by modulating the activity of GABA-A receptors in the brain. GABA-A receptors are responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and stress. N-(2-chlorobenzyl)-2-ethylbutanamide enhances the activity of GABA-A receptors, leading to an increase in GABAergic neurotransmission and a reduction in anxiety.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have several biochemical and physiological effects. It increases the expression of GABA-A receptors and enhances the binding of GABA to these receptors. It also increases the synthesis and release of GABA, leading to an overall increase in GABAergic neurotransmission. Additionally, N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic properties.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also has a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs. However, there are also some limitations to its use. N-(2-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may make it difficult to maintain a consistent level of drug exposure in lab experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-2-ethylbutanamide. One area of interest is its potential use in treating other psychiatric disorders, such as depression and post-traumatic stress disorder (PTSD). There is also interest in exploring its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects and drug interactions.
合成方法
The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutyric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure N-(2-chlorobenzyl)-2-ethylbutanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(2-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its potential use in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that the drug is effective in reducing symptoms of anxiety, such as tension, nervousness, and restlessness. It has also been shown to have a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-ethylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)

![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)



![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)

